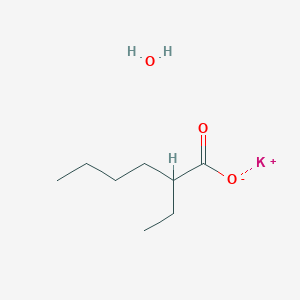
Potassium 2-ethylhexanoate hydrate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-ethylhexanoate hydrate, 95% (K2EH) is a white, crystalline solid that is commonly used in organic synthesis and research. It is a versatile reagent that can be used in a variety of chemical reactions, and has a wide range of applications in scientific research.
Mecanismo De Acción
Potassium 2-ethylhexanoate hydrate, 95% acts as a strong base, which can react with acids to form salts. It is an effective catalyst for a variety of organic reactions, such as esterification, amidation, and carboxylation. It also acts as a nucleophile, which can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
Potassium 2-ethylhexanoate hydrate, 95% is generally considered to be non-toxic and non-irritating. However, it can be irritating to the skin and eyes, and should be handled with care. In addition, it can cause respiratory irritation if inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 2-ethylhexanoate hydrate, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and is available in a variety of concentrations. It is also highly soluble in water, which makes it easy to work with. However, it is a strong base and can be corrosive, so it should be handled with caution.
Direcciones Futuras
There are several potential future directions for Potassium 2-ethylhexanoate hydrate, 95%. It can be used in the synthesis of materials with novel properties, such as polymers and surfactants. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it can be used in the development of new catalysts and reagents for organic synthesis. Finally, it can be used to develop new methods for the production of organic compounds.
Métodos De Síntesis
Potassium 2-ethylhexanoate hydrate, 95% can be synthesized from 2-ethylhexanoic acid and potassium hydroxide. The reaction involves a two-step process, first converting the 2-ethylhexanoic acid to the corresponding potassium salt, and then adding aqueous potassium hydroxide to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 90-100°C. The reaction is exothermic and the reaction time can be adjusted to optimize the yield.
Aplicaciones Científicas De Investigación
Potassium 2-ethylhexanoate hydrate, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as esters, amides, and carboxylic acids. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, it can be used as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Propiedades
IUPAC Name |
potassium;2-ethylhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K.H2O/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJZOLOODQKCL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)


![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416162.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)




![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)
